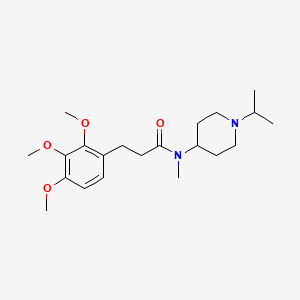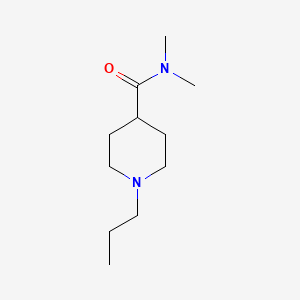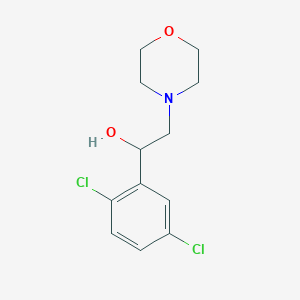
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol, also known as DCMOE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that contains a dichlorophenyl group and an ethanol moiety. DCMOE has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to increase the levels of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have antioxidant effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a promising candidate for studying the mechanisms underlying these processes. However, one limitation of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. One area of interest is in the development of new drugs based on the structure of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. Another potential direction is in the study of the mechanisms underlying its neuroprotective and cognitive-enhancing effects. Additionally, more research is needed to determine the safety and toxicity of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in humans.
Métodos De Síntesis
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenylacetic acid with morpholine and ethanol under reflux conditions. Other methods involve the use of different reagents, such as triethylamine and thionyl chloride, to produce the desired product.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to exhibit neuroprotective effects. Studies have also shown that 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can enhance cognitive function and memory in animal models.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-1-2-11(14)10(7-9)12(16)8-15-3-5-17-6-4-15/h1-2,7,12,16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURGDJWGZKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

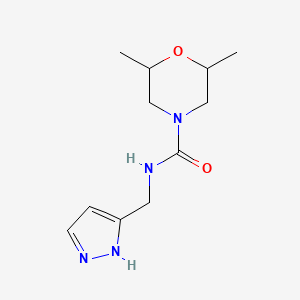

![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
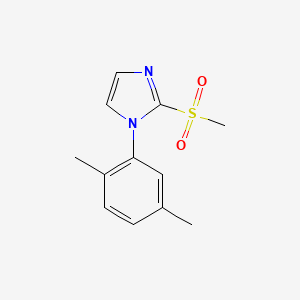
![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
